Target Potency: PHOSPHO1 Inhibition IC₅₀ Comparison with Lead Compound 2a
In a 10‑point dose‑response fluorescence‑based PHOSPHO1 assay, the dimethyl amide analogue (designated 2q, the probe corresponding to N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide as annotated in MeSH as ML086) inhibited PHOSPHO1 with an IC₅₀ of 0.14 µM (140 nM), a 6.7‑fold improvement in potency over the unsubstituted screening hit 2a (IC₅₀ = 0.94 µM) [1]. Both compounds were tested in duplicate under identical assay conditions [1]. The quantified difference represents a clear potency advantage for the probe compound when PHOSPHO1 inhibition is the primary biological readout.
| Evidence Dimension | PHOSPHO1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.14 µM (140 nM) |
| Comparator Or Baseline | Compound 2a: IC₅₀ = 0.94 µM |
| Quantified Difference | 6.7‑fold greater potency |
| Conditions | Fluorescence‑based biochemical assay; 10‑point 2‑fold serial dilution in DMSO; duplicate determination |
Why This Matters
Higher potency at the target enzyme allows the use of lower compound concentrations in cellular and ex‑vivo models, reducing the risk of off‑target effects caused by excessive compound load.
- [1] Bravo Y, Teriete P, Dhanya RP, Dahl R, Lee PS, Kiffer‑Moreira T, Ganji SR, Sergienko E, Smith LH, Millán JL, Cosford ND. Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett. 2014;24(17):4308‑4311. Table 1. View Source
